2-Fluoro-4-methylbenzenesulfinic acid sodium salt is an important chemical compound with the molecular formula and a molecular weight of approximately 196.1745 g/mol. It is categorized under sulfinic acids and their sodium salts, which are often utilized in various chemical reactions and applications in the fields of organic chemistry and pharmaceuticals. The compound is primarily used for research purposes and has garnered attention due to its unique properties.
This compound is classified as a sulfinic acid derivative, specifically a sodium salt of 2-fluoro-4-methylbenzenesulfinic acid. Its Chemical Abstracts Service (CAS) number is 1233501-71-7, which uniquely identifies it within chemical databases. The compound can be sourced from chemical suppliers specializing in laboratory reagents, such as MySkinRecipes and GLPBio, where it is available for research use only .
The synthesis of 2-fluoro-4-methylbenzenesulfinic acid sodium salt typically involves the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with sodium hydroxide or sodium bicarbonate. This process generates the sulfinic acid followed by neutralization to form the sodium salt.
The molecular structure of 2-fluoro-4-methylbenzenesulfinic acid sodium salt features a benzene ring substituted with a fluorine atom at the para position relative to a methyl group, along with a sulfinic acid functional group. The structural representation can be summarized as follows:
2-Fluoro-4-methylbenzenesulfinic acid sodium salt participates in various chemical reactions, particularly those involving nucleophilic substitutions due to the presence of the sulfinic group.
The reactivity of this compound allows it to be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The mechanism of action for 2-fluoro-4-methylbenzenesulfinic acid sodium salt primarily involves its role as a nucleophile in chemical reactions.
The specific kinetics and thermodynamics of these reactions depend on the nature of the electrophile and reaction conditions.
Relevant data regarding solubility and stability should be experimentally determined for precise applications.
2-Fluoro-4-methylbenzenesulfinic acid sodium salt finds utility in several scientific domains:
The compound 2-Fluoro-4-methylbenzenesulfinic acid sodium salt follows systematic IUPAC conventions:
Structural representations:
[Na+].CC1=CC=C(C(F)=C1)S([O-])=O (highlights sodium dissociation) [2] MVVALZZQLFDKEP-UHFFFAOYSA-M (unique stereochemical identifier) [2]
Figure 1: Core structure with ortho-fluoro and para-methyl substituents.
Primary Identifier:
Key Synonyms:
| Term | Source Context |
|---|---|
| Sodium 2-fluoro-4-methylbenzenesulfinate | PubChem [6] |
| 2-Fluoro-4-toluenesulfinic acid sodium salt | Vendor catalogues [2] |
| 2-Fluoro-p-toluenesulfinic acid sodium salt | Research publications [4] |
Positional Isomer Comparison:
| Isomer | CAS Number |
|---|---|
| 3-Fluoro-4-methylbenzenesulfinic acid Na | 1233509-84-6 [5] |
| 5-Fluoro-2-methylbenzenesulfinic acid Na | 1101821-11-7 [7] |
| 2-Fluoro-3-methylbenzenesulfinic acid Na | 1854249-18-5 [8] |
Note: The chloro analogue (2-chloro-4-methyl) has CAS 215252-42-9 [1], illustrating halogen-based registry differences.
Core Data:
Comparative Analysis with Analogues:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1